Cas no 1512985-37-3 (4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]-)

4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]- structure
1512985-37-3 structure
商品名:4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]-
CAS番号:1512985-37-3
MF:C10H22N2O
メガワット:186.294482707977
CID:5273703

4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]- 化学的及び物理的性質

名前と識別子

    • 4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]-
    • 4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol
    • インチ: 1S/C10H22N2O/c1-3-9(2,8-11)10(13)4-6-12-7-5-10/h12-13H,3-8,11H2,1-2H3
    • InChIKey: DYORDSSHNZXVSQ-UHFFFAOYSA-N
    • ほほえんだ: N1CCC(C(CN)(C)CC)(O)CC1

4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-683120-1.0g
4-(1-amino-2-methylbutan-2-yl)piperidin-4-ol
1512985-37-3
1g
$0.0 2023-06-07
Enamine
EN300-683120-0.1g
4-(1-amino-2-methylbutan-2-yl)piperidin-4-ol
1512985-37-3
0.1g
$804.0 2023-03-10
Enamine
EN300-683120-0.25g
4-(1-amino-2-methylbutan-2-yl)piperidin-4-ol
1512985-37-3
0.25g
$840.0 2023-03-10
Enamine
EN300-683120-5.0g
4-(1-amino-2-methylbutan-2-yl)piperidin-4-ol
1512985-37-3
5.0g
$2650.0 2023-03-10
Enamine
EN300-683120-0.5g
4-(1-amino-2-methylbutan-2-yl)piperidin-4-ol
1512985-37-3
0.5g
$877.0 2023-03-10
Enamine
EN300-683120-10.0g
4-(1-amino-2-methylbutan-2-yl)piperidin-4-ol
1512985-37-3
10.0g
$3929.0 2023-03-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01070211-1g
4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol
1512985-37-3 95%
1g
¥4494.0 2023-04-10
Enamine
EN300-683120-0.05g
4-(1-amino-2-methylbutan-2-yl)piperidin-4-ol
1512985-37-3
0.05g
$768.0 2023-03-10
Enamine
EN300-683120-2.5g
4-(1-amino-2-methylbutan-2-yl)piperidin-4-ol
1512985-37-3
2.5g
$1791.0 2023-03-10

4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]- 関連文献

4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]-に関する追加情報

Introduction to 4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]- (CAS No. 1512985-37-3)

4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]- (CAS No. 1512985-37-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-[(1R)-1-(4-hydroxypiperidin-1-yl)-2-methylpropyl]methanamine, is characterized by its unique structural features and potential biological activities. The compound's structure includes a piperidine ring with a hydroxyl group and an amino-substituted alkyl chain, which contribute to its diverse pharmacological properties.

The synthesis of 4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]- involves several steps, including the formation of the piperidine ring and the introduction of the hydroxyl and amino groups. Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing this compound, making it more accessible for research and development purposes. One notable method involves the use of transition-metal catalysis to facilitate the formation of the piperidine ring, followed by selective functionalization to introduce the desired substituents.

In terms of its biological activities, 4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]- has shown promise in various preclinical studies. Research has indicated that this compound exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. Additionally, studies have explored its potential as a neuroprotective agent, with preliminary results suggesting that it may have beneficial effects on neuronal health and function.

The mechanism of action of 4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]- is not yet fully understood, but it is believed to involve multiple pathways. One proposed mechanism is its interaction with specific receptors in the central nervous system (CNS), such as opioid receptors and serotonin receptors. This interaction may modulate pain signaling pathways and reduce inflammation. Another potential mechanism involves its antioxidant properties, which could help protect cells from oxidative stress and damage.

Clinical trials are currently underway to further investigate the safety and efficacy of 4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]-. Early-phase trials have shown promising results, with participants reporting reduced pain levels and improved quality of life. However, more extensive studies are needed to fully evaluate its therapeutic potential and to determine optimal dosing regimens.

Beyond its potential therapeutic applications, 4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]- has also been studied for its use in chemical synthesis and as a building block for other bioactive molecules. Its unique structure makes it a valuable intermediate in the development of novel drugs and pharmaceuticals. Researchers are exploring ways to modify its structure to enhance its biological activity or to create new compounds with improved pharmacological profiles.

In conclusion, 4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]- (CAS No. 1512985-37-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an exciting area of study for scientists and researchers working in these fields. As more research is conducted and clinical trials progress, it is likely that this compound will play an increasingly important role in the development of new therapies for various medical conditions.

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